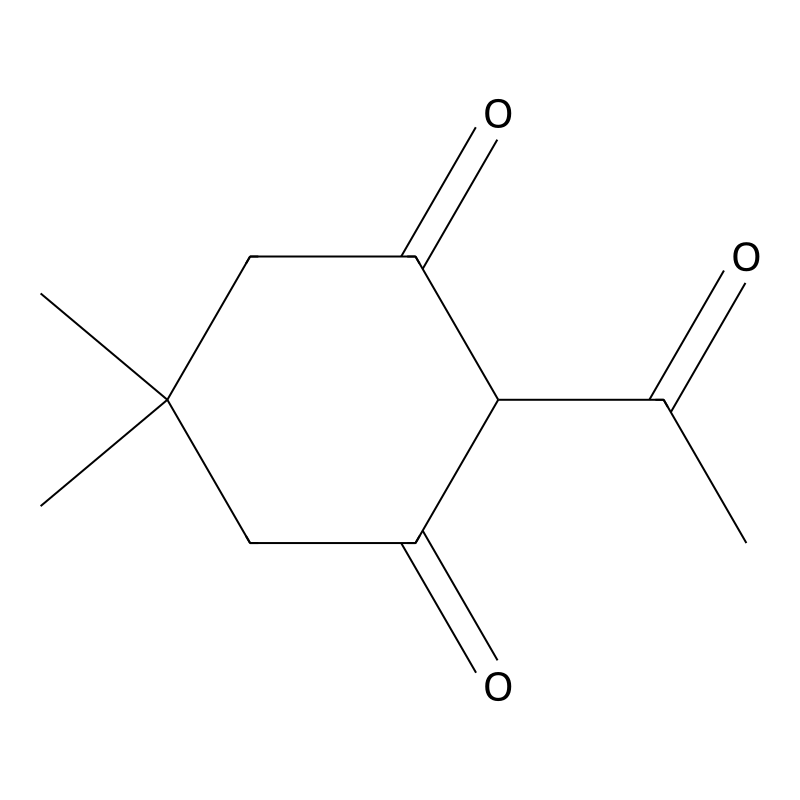2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Diyne Precursor
Dde is a valuable precursor for the synthesis of diynes, which are molecules containing two conjugated acetylene groups (C≡C). These diynes are crucial building blocks for complex organic molecules with diverse applications in materials science and pharmaceuticals PubChem, CID 519448: . The diketone functionality of Dde allows for selective modifications, enabling the controlled introduction of various functionalities onto the diyne scaffold.
Diels-Alder Reaction Dienophile
Dde can act as a dienophile in the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile to form a six-membered ring system. This reaction is a cornerstone of organic synthesis, and Dde's reactivity allows for the construction of complex cyclic molecules with defined stereochemistry [Organic Chemistry by John McMurry, 8th Edition (Chapter 15)].
Medicinal Chemistry
Privileged Scaffold
Dde is considered a privileged scaffold in medicinal chemistry due to its inherent reactivity and ability to interact with various biomolecules. This property makes it a valuable starting point for the development of new drugs [Current Opinion in Drug Discovery & Development, 2002, 5(10), 823-836]. By incorporating specific functional groups onto the Dde core, researchers can modulate its biological activity and target specific diseases.
Protein-Protein Interaction Studies
Dde derivatives have been explored as tools to study protein-protein interactions (PPIs). These interactions play a crucial role in various cellular processes, and understanding them is essential for drug discovery. Dde-based probes can be designed to bind specifically to protein interaction surfaces, aiding researchers in elucidating PPI networks [Angewandte Chemie International Edition, 2002, 41(8), 1429-1433].
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-Acetyldimedone, is an organic compound with the molecular formula C10H14O3. It features an acetyl group at the 2-position and two methyl groups at the 5-position of a cyclohexane ring. This compound typically appears as a white or colorless to yellow powder and is soluble in organic solvents such as methanol and ethanol. Its structural characteristics make it a versatile reagent in organic synthesis and biochemical applications .
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is primarily utilized in organic synthesis as a protecting group for primary amines. The mechanism involves the formation of stable complexes with amines, which prevents unwanted side reactions during peptide synthesis. The compound can undergo various reactions, including:
- Condensation Reactions: It can react with other compounds to form larger molecules.
- Cleavage Reactions: Under specific conditions, the protecting group can be removed to regenerate the free amine .
The compound's stability allows it to function effectively in diverse chemical environments.
Research indicates that derivatives of 2-acetyl-5,5-dimethylcyclohexane-1,3-dione exhibit notable biological activities. For instance, compounds synthesized from it have shown promising pesticidal properties, including herbicidal effects against certain weeds like Amaranthus retroflexus and Brassica rapa, along with insecticidal activity against pests such as Toxoptera graminum . Additionally, its role in enzyme mechanisms makes it valuable in biological assays and studies related to cellular processes.
Several synthetic routes are available for producing 2-acetyl-5,5-dimethylcyclohexane-1,3-dione:
- Condensation with Acetic Anhydride: This method involves reacting cyclohexanedione with acetic anhydride under controlled conditions to introduce the acetyl group.
- Methylation Reactions: Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
- Cyclization Reactions: The compound can also be synthesized through cyclization of appropriate precursors under acidic or basic conditions .
These methods allow for the efficient production of the compound for various applications.
Studies on interaction mechanisms reveal that 2-acetyl-5,5-dimethylcyclohexane-1,3-dione interacts primarily with primary amines. This interaction is crucial in biochemical pathways where amine protection is necessary to ensure selective reactivity during synthesis processes. The stability of the complexes formed allows for controlled reactions without interference from other functional groups present in complex biological systems .
Several compounds share structural similarities with 2-acetyl-5,5-dimethylcyclohexane-1,3-dione:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,3-Cyclohexanedione | Two carbonyl groups at positions 1 and 3 | Basic structure for synthesizing derivatives |
| Dimedone | Two carbonyl groups on a cyclopentanone ring | Commonly used as a reagent in organic synthesis |
| Acetylacetone | Contains two acetyl groups | Notable for its chelating properties |
While these compounds may share similar functional groups or structural motifs, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione's unique combination of an acetyl group and dimethyl substitution provides distinct reactivity patterns and applications not found in its analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








